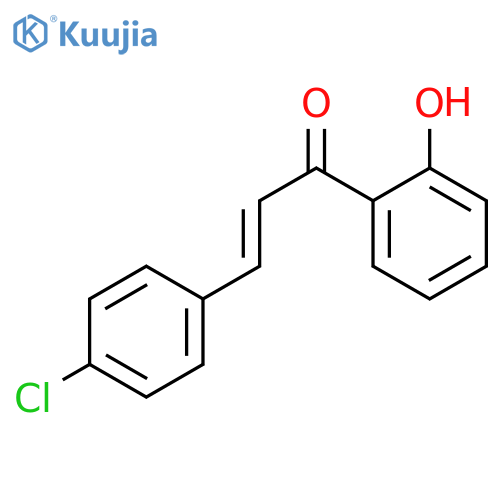Cas no 52923-39-4 (2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E)-)

52923-39-4 structure
商品名:2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E)-
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E)- 化学的及び物理的性質
名前と識別子
-
- 2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E)-
- 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- 52923-39-4
- ZKBILMWSVPPRAT-JXMROGBWSA-N
- 2'-Hydroxy-4-chlorochalcone
- substituted chalcone, 5k
- MFCD00045764
- SCHEMBL5138128
- CHEMBL241861
- 4-Chloro-2'-hydroxychalcone
- BDBM29144
- 4-Chloro-2'-hydroxychalcone, AldrichCPR
- (2E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)-2-propen-1-one #
- 2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-
- NCGC00340667-01
- NSC-401491
- 3033-96-3
- (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- JS-3006
- AB01332943-02
- AKOS001591637
- (2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- NSC401491
- STK925807
-
- インチ: InChI=1S/C15H11ClO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,17H/b10-7+
- InChIKey: ZKBILMWSVPPRAT-JXMROGBWSA-N
- ほほえんだ: ClC1=CC=C(/C=C/C(C2=CC=CC=C2O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 258.04483
- どういたいしつりょう: 258.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- PSA: 37.3
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | JS-3006-10MG |
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
52923-39-4 | >97% | 10mg |
£48.00 | 2025-02-08 | |
| Key Organics Ltd | JS-3006-1MG |
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
52923-39-4 | >97% | 1mg |
£28.00 | 2025-02-08 | |
| Key Organics Ltd | JS-3006-5MG |
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
52923-39-4 | >97% | 5mg |
£35.00 | 2025-02-08 | |
| Key Organics Ltd | JS-3006-1G |
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
52923-39-4 | >97% | 1g |
£264.00 | 2025-02-08 | |
| Key Organics Ltd | JS-3006-5G |
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
52923-39-4 | >97% | 5g |
£1188.00 | 2025-02-08 | |
| Key Organics Ltd | JS-3006-25G |
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
52923-39-4 | >97% | 25g |
£4752.00 | 2025-02-08 | |
| Key Organics Ltd | JS-3006-20MG |
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
52923-39-4 | >97% | 20mg |
£76.00 | 2023-04-18 | |
| A2B Chem LLC | AY11249-5g |
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
52923-39-4 | >97% | 5g |
$1919.00 | 2024-04-19 | |
| A2B Chem LLC | AY11249-10mg |
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
52923-39-4 | >97% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AY11249-1mg |
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
52923-39-4 | >97% | 1mg |
$201.00 | 2024-04-19 |
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E)- 関連文献
-
F. C. Chen,C. T. Chang J. Chem. Soc. 1958 146
-
2. 986. Potential bronchodilators in the flavonoid seriesDavid Kidd J. Chem. Soc. 1962 5121
52923-39-4 (2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E)-) 関連製品
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
